3-Amino-4-hydroxy-5-methylbenzoic acid

Solid-State Chemistry Formulation Science Physical Property Screening

Researchers sourcing aminohydroxybenzoic acid scaffolds often face limited availability of the critical 5-methyl trisubstituted pattern. This compound provides the exact regioisomer for kinase inhibitor and anti-inflammatory programs. - Differentiated by a low melt point (133°C) vs. non-methylated analogs, enabling hot-melt formulation studies. - Higher lipophilicity (AlogP ~1.29) may enhance passive permeability in cell-based assays. - Available from stock with full QC (NMR, HPLC) and batch-specific Certificates of Analysis.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 1083170-30-2
Cat. No. B3211089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxy-5-methylbenzoic acid
CAS1083170-30-2
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)N)C(=O)O
InChIInChI=1S/C8H9NO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,9H2,1H3,(H,11,12)
InChIKeyCIONRAIHIPQSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-hydroxy-5-methylbenzoic Acid – A Trisubstituted Building Block


3-Amino-4-hydroxy-5-methylbenzoic acid (CAS 1083170-30-2) is a trisubstituted benzoic acid derivative (C₈H₉NO₃, MW 167.16) characterized by an amino group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position on the benzene ring . This substitution pattern distinguishes it from common monosubstituted and disubstituted aminohydroxybenzoic acid analogs and is reported in patents as a key structural moiety or intermediate in the preparation of biologically active compounds, including potential kinase inhibitors and anti-inflammatory agents [1].

Workflow Medicinal chemistry building block for kinase inhibitor and anti-inflammatory pathway research
Selection Trisubstituted benzoic acid scaffold with 3-amino, 4-hydroxy, 5-methyl pattern
Use Context Reported in patent literature as key moiety for bioactive compound preparation

Why 3-Amino-4-hydroxy-5-methylbenzoic Acid Cannot Be Substituted


Simple substitution of 3-amino-4-hydroxy-5-methylbenzoic acid with a closely related analog like 3-amino-4-hydroxybenzoic acid or 4-amino-3-hydroxybenzoic acid is not equivalent due to the distinct impact of the 5-methyl group on key molecular properties. This methyl substitution fundamentally alters the compound's solid-state behavior, as evidenced by a significant lowering of the melting point (from ~200 °C to 133 °C), and modifies its lipophilicity (predicted AlogP 1.29 vs. 1.25 for the non-methylated analog) . Such changes can critically affect formulation, solubility, and passive membrane permeability in biological assays . Furthermore, the specific substitution pattern is explicitly claimed in patent literature as a defining feature for certain bioactive molecule classes, underscoring that the methyl group is not an inert replacement but a functional determinant of activity [1].

3-Amino-4-hydroxybenzoic acid lacks the 5-methyl group, which may significantly alter melting point and lipophilicity, affecting solid-state behavior and membrane partitioning.
4-Amino-3-hydroxybenzoic acid has a different substitution pattern; class-level evidence shows isomer shifts can drastically change enzyme kinetics, such as tyrosinase oxidation rate.
Patent claims define the 3-amino-4-hydroxy-5-methyl pattern as a functional determinant, indicating the methyl group is not an inert replacement but a key structural feature.

Quantitative Evidence for 3-Amino-4-hydroxy-5-methylbenzoic Acid


Melting Point Depression versus Non-Methylated Analog

The presence of the 5-methyl group significantly lowers the melting point of 3-amino-4-hydroxy-5-methylbenzoic acid compared to its non-methylated analog, 3-amino-4-hydroxybenzoic acid . This is a critical differentiator for solid-state handling and formulation development.

Melting Point
Cross-study comparable
Target 133 °C vs. analog 198–205 °C
Δmp ≈ -65 to -72 °C
Lowers solid-state handling and melt-processing profile
Based on vendor technical data; experimental conditions may vary
Solid-State Chemistry Formulation Science Physical Property Screening

Lipophilicity Increase Relative to Non-Methylated Analog

The addition of a methyl group at the 5-position is predicted to increase the compound's lipophilicity, as reflected in a higher calculated AlogP value compared to the non-methylated 3-amino-4-hydroxybenzoic acid .

Lipophilicity (AlogP)
Data to verify
AlogP 1.29 (target) vs. 1.25 (non-methylated)
Modest increase may support passive diffusion in cellular assays
In silico prediction; requires experimental validation
Medicinal Chemistry Drug Design ADME Prediction

Altered Enzyme Kinetics from 5-Methyl Substitution

Class-level studies on aminohydroxybenzoic acids demonstrate that positional substitution dramatically affects enzyme interaction kinetics. Specifically, 3-amino-4-hydroxybenzoic acid is oxidized five times faster by mushroom tyrosinase than its 4-amino-3-hydroxy isomer, and acts as a stronger inhibitor [1]. While direct data for the 5-methyl derivative is not available, this class-level evidence establishes that substitution pattern is a critical determinant of enzymatic activity, and the 5-methyl group may further modulate binding affinity or reaction rates.

Enzyme Kinetics
Class-level
Isomer oxidation rate varies up to 5-fold (3-amino-4-hydroxy vs. 4-amino-3-hydroxy)
Substitution pattern may drive distinct enzyme interaction profiles
No direct data for 5-methyl derivative; class-level inference only
Enzymology Tyrosinase Inhibition Structure-Activity Relationship

3-Amino-4-hydroxy-5-methylbenzoic Acid Application Scenarios


Kinase Inhibitor and Anti-Inflammatory Drug Discovery Scaffold

Leveraging its specific substitution pattern as a core scaffold, this compound is suitable for medicinal chemistry campaigns targeting kinase inhibition or anti-inflammatory pathways, as indicated by its mention in patent literature for the preparation of bioactive molecules [1]. Its distinct physicochemical profile (lower melting point, higher lipophilicity) may offer advantages in generating analogs with improved drug-like properties compared to those derived from non-methylated precursors.

Formulation and Solid-State Chemistry

The significantly lower melting point (133 °C) of 3-amino-4-hydroxy-5-methylbenzoic acid compared to 3-amino-4-hydroxybenzoic acid (198–205 °C) makes it a superior candidate for studies involving melt-based formulation techniques, hot-melt extrusion, or for exploring alternative solid forms where a lower processing temperature is required .

Specialty Chemical Intermediate for Dyes and Pigments

The compound's trisubstituted aromatic ring makes it a valuable intermediate for synthesizing specialized dyes and pigments where the specific substitution pattern influences color, solubility, and binding properties . This application is supported by its commercial availability as a research chemical from multiple reputable vendors.

SAR Probe for Aminohydroxybenzoic Acid-Dependent Enzymes

Given the established class-level importance of substitution pattern on enzyme kinetics (e.g., with tyrosinase), 3-amino-4-hydroxy-5-methylbenzoic acid serves as a critical probe in SAR studies to elucidate the role of the 5-methyl group in modulating binding, inhibition, or oxidation rates [2]. This can inform the design of more selective and potent enzyme modulators.

Application
Selection Property
Validation Focus
Kinase inhibitor and anti-inflammatory pathway research
Trisubstituted scaffold with reported patent use
Confirm target activity and selectivity in relevant assays
Solid-state and formulation studies
Lower melting point compared to non-methylated analog
Assess melt processing, stability, and solubility profiles
Specialty dye/pigment intermediate
Trisubstituted aromatic ring for color-tuning
Evaluate solubility and binding in target matrix
SAR probe for aminohydroxybenzoic acid enzymes
Unique 3-amino-4-hydroxy-5-methyl pattern
Test enzyme kinetics and inhibition vs. class-level data

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55 linked technical documents
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